molecular formula C10H9N5S B5531741 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0^{2,6}.0^{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene

Cat. No.: B5531741
M. Wt: 231.28 g/mol
InChI Key: JWPBYVZBGPEKJB-UHFFFAOYSA-N
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Description

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Mechanism of Action

Target of Action

The primary target of 5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .

Mode of Action

The compound interacts with PDE10A, a dual substrate enzyme that catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Biochemical Pathways

The compound affects the cAMP and cGMP pathways, which are well characterized and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances .

Result of Action

The inhibition of PDE10A by the compound leads to the potentiation of dopamine D1-receptor signaling in the direct pathway neurons and simultaneous potentiation of adenosine A2A receptor signaling and inhibition of dopamine D2-receptor signaling in the indirect pathway neurons . This results in changes in DARPP-32 phosphorylation, indicating the predominant effect of PDE10A inhibition in the indirect pathway neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene involves multiple steps. One common method starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including its ability to inhibit specific enzymes or pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.6.0.0{2,6}.0{11,15}]pentadeca-1(9),2,4,7,11(15)-pentaene is unique due to its specific tetracyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c1-5-11-10-8(9-12-13-14-15(5)9)6-3-2-4-7(6)16-10/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPBYVZBGPEKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C4=NN=NN14
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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